Griselimycin

概要

説明

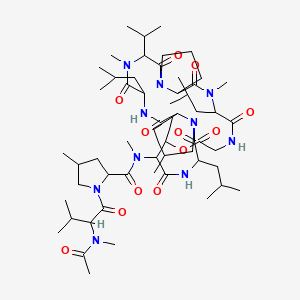

グリセリマイシンは、ストレプトマイセス属細菌から単離された天然の環状ペプチド系抗生物質です。1960年代に初めて発見され、結核、特に結核菌の耐性株の治療に大きな可能性を示しています。 その化合物は、その独自の作用機序と有望な治療特性により、近年再び注目を集めています .

準備方法

合成経路と反応条件: グリセリマイシンは、一連のペプチドカップリング反応によって合成することができます。全合成には、アミノ酸間のペプチド結合の形成、続いて環状構造を形成するための環化が含まれます。主なステップは以下のとおりです。

ペプチドカップリング: N,N'-ジシクロヘキシルカルボジイミド (DCC) や1-ヒドロキシベンゾトリアゾール (HOBt) などの試薬を使用して、ペプチド結合の形成を促進します。

工業生産方法: グリセリマイシンの工業生産には、制御された条件下でのストレプトマイセス培養の醗酵が含まれます。その後、醗酵液を抽出し、クロマトグラフィー技術を使用して化合物を精製します。 醗酵技術と遺伝子工学の進歩により、グリセリマイシンの収量と純度が向上しました .

化学反応の分析

反応の種類: グリセリマイシンは、以下を含むさまざまな化学反応を起こします。

酸化: グリセリマイシンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

主要な生成物: これらの反応から生成される主要な生成物は、関与する特定の官能基によって異なります。 たとえば、ヒドロキシル基の酸化により、ケトンまたはアルデヒドが生成されます .

4. 科学研究の応用

グリセリマイシンは、以下を含む幅広い科学研究の応用範囲を持っています。

科学的研究の応用

Efficacy Against Multidrug-Resistant Strains

The resurgence of tuberculosis as a global health threat, particularly due to the rise of multidrug-resistant Mycobacterium tuberculosis, has emphasized the need for new therapeutic agents. Griselimycin and its derivatives have shown promising results:

- Cyclohexyl-Griselimycin : A modified version of this compound, cyclohexyl-griselimycin has been found to be particularly effective against Mycobacterium tuberculosis and even Mycobacterium abscessus, a non-tuberculous mycobacterium that is intrinsically resistant to many antibiotics. This variant demonstrates improved pharmacokinetic properties, allowing for oral administration—an essential feature for long-term treatment regimens .

Table 1: Summary of Research Findings on this compound Derivatives

Biosynthesis and Structural Insights

Research into the biosynthesis of griselimycins has revealed that they contain unique structural features, such as 4-methyl-proline residues that enhance their stability and efficacy. The gene cluster responsible for their biosynthesis has been characterized, indicating pathways for improving yields through genetic manipulation .

Table 2: Structural Characteristics of Griselimycins

| Feature | Description |

|---|---|

| Structure Type | Cyclic depsipeptides |

| Key Modifications | 4-methyl-proline residues enhance metabolic stability |

| Biosynthetic Pathway | Nonribosomal peptide synthetase involved in synthesis |

作用機序

グリセリマイシンは、DNAポリメラーゼのスライディングクランプであるDnaNを阻害することにより、抗菌効果を発揮します。このタンパク質は、細菌のDNA複製に不可欠です。グリセリマイシンはDnaNに結合することにより、複製プロセスを阻害し、細菌細胞の死に至ります。 この化合物の独自の作用機序により、結核菌の耐性株に対して有効です .

6. 類似の化合物との比較

グリセリマイシンは、環状ペプチド構造と特定の標的であるDnaNによって、他の抗生物質とは異なります。類似の化合物には以下が含まれます。

シクロヘキシルグリセリマイシン: グリセリマイシンの合成アナログで、親油性と代謝安定性が向上しています。

イソニアジド: 細菌細胞壁のミコール酸合成を標的とする、第一選択の抗結核薬。

リファンピシン: 細菌RNAポリメラーゼを阻害する、もう1つの第一選択の抗結核薬.

グリセリマイシンの独自の作用機序と耐性株に対する有効性は、結核との戦いで貴重な治療薬としての可能性を示しています。

類似化合物との比較

Griselimycin is unique compared to other antibiotics due to its cyclic peptide structure and specific target, DnaN. Similar compounds include:

Cyclohexylthis compound: A synthetic analog of this compound with enhanced lipophilicity and metabolic stability.

Isoniazid: A first-line antituberculosis drug that targets the synthesis of mycolic acids in the bacterial cell wall.

Rifampicin: Another first-line antituberculosis drug that inhibits bacterial RNA polymerase.

This compound’s unique mechanism of action and effectiveness against drug-resistant strains highlight its potential as a valuable therapeutic agent in the fight against tuberculosis.

生物活性

Griselimycin (GM) is a depsidecapeptide with significant potential as an anti-tuberculosis agent. Its biological activity stems from its unique structure and mechanism of action, which have been the focus of extensive research. This article explores the biological activity of this compound, including its biosynthesis, mechanisms of action, and effectiveness against various bacterial strains.

Structure and Biosynthesis

This compound is characterized by the presence of non-proteinogenic amino acids, particularly (2S,4R)-4-methylproline (4-MePro), which plays a crucial role in its biological efficacy. The biosynthetic pathway for GM involves several key enzymes that facilitate the conversion of L-leucine to 4-MePro, ultimately leading to the formation of GM.

Key Steps in Biosynthesis

- Hydroxylation of L-leucine : The enzyme GriE catalyzes the hydroxylation of L-leucine to form 5-hydroxyleucine.

- Oxidation and Cyclization : This intermediate undergoes oxidation and subsequent cyclization to yield 4-MePro.

- Incorporation into GM : The resulting 4-MePro is incorporated into the GM structure, enhancing its stability and activity against Mycobacterium tuberculosis (Mtb) .

This compound exhibits its antibacterial properties primarily through the inhibition of DNA replication in Mtb. It targets the DnaN protein, a crucial component of the DNA replication machinery. This unique mode of action differentiates GM from other antibiotics, making it a promising candidate for treating drug-resistant strains of tuberculosis.

Inhibition Studies

- Targeting DnaN : Research indicates that GM binds to the beta subunit of DNA polymerase III (DnaN), disrupting its function and leading to bacterial cell death .

- Enhanced Activity : Modifications to GM's structure, such as introducing different alkyl groups at specific positions, have been shown to improve its lipophilicity and enhance its activity against both sensitive and resistant strains of Mtb .

Efficacy Against Mycobacterium tuberculosis

This compound has demonstrated potent in vitro and in vivo activity against Mtb strains. Studies reveal that GM not only inhibits the growth of drug-sensitive strains but also shows effectiveness against multidrug-resistant variants.

Comparative Activity Table

| Compound | Activity Against Mtb | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | High | Inhibition of DnaN | |

| Cyclohexyl-Griselimycin | Moderate | Similar to GM | |

| Methylthis compound | Very High | Enhanced stability |

Case Studies

- In Vivo Efficacy : A study conducted on murine models showed that GM significantly reduced bacterial load in infected tissues compared to untreated controls. The treatment resulted in improved survival rates among infected mice .

- Resistance Mechanisms : Investigations into resistance mechanisms revealed that certain mutations in DnaN could confer resistance to GM, highlighting the importance of understanding genetic variations in Mtb for effective treatment strategies .

特性

IUPAC Name |

1-[2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNIAKPKPNJUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1113.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26034-16-2 | |

| Record name | Griselimycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。